Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-
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Overview
Description
Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with hydroxy, methoxy, and tetrazolylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- typically involves multiple steps. One common approach is the reaction of 4-hydroxy-3-methoxybenzaldehyde with a tetrazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Shares the hydroxy and methoxy groups but lacks the tetrazole ring.
Protocatechualdehyde (3,4-dihydroxybenzaldehyde): Contains two hydroxy groups but lacks the methoxy and tetrazole groups.
Uniqueness
The uniqueness of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
104065-29-4 |
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Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-[(5-phenyltetrazol-2-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C16H14N4O3/c1-23-14-8-11(10-21)7-13(15(14)22)9-20-18-16(17-19-20)12-5-3-2-4-6-12/h2-8,10,22H,9H2,1H3 |
InChI Key |
GDYBDKGSGCSFEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2N=C(N=N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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